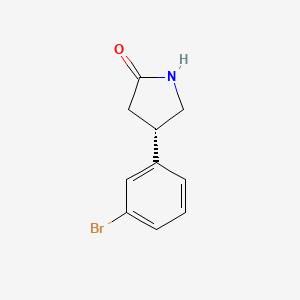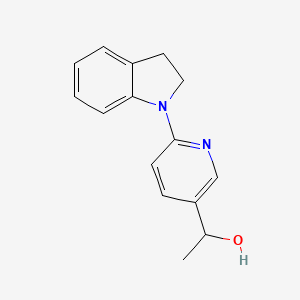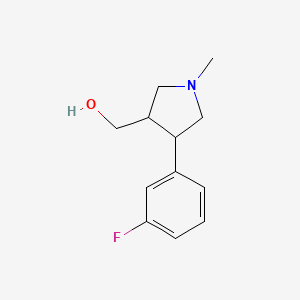
(4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol is a chemical compound characterized by a pyrrolidine ring substituted with a fluorophenyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include various alcohol derivatives.
- Substitution products depend on the nature of the substituent introduced.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: In biological research, (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrrolidine ring provides structural stability. The hydroxymethyl group may participate in hydrogen bonding, further stabilizing the interaction with the target.
類似化合物との比較
- (4-(Difluoromethoxy)-3-fluorophenyl)methanol
- Bis(4-fluorophenyl)methanol
- Vanoxerine
Comparison: Compared to similar compounds, (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the pyrrolidine ring differentiates it from simpler fluorophenyl derivatives, potentially offering enhanced stability and reactivity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
特性
分子式 |
C12H16FNO |
|---|---|
分子量 |
209.26 g/mol |
IUPAC名 |
[4-(3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H16FNO/c1-14-6-10(8-15)12(7-14)9-3-2-4-11(13)5-9/h2-5,10,12,15H,6-8H2,1H3 |
InChIキー |
PMTYDJRHJNLFNW-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C(C1)C2=CC(=CC=C2)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15057303.png)
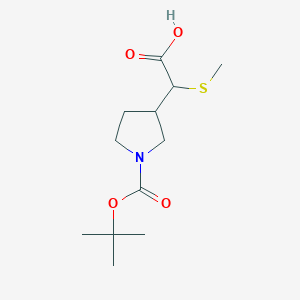

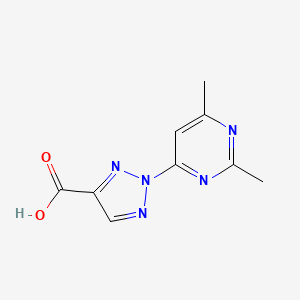
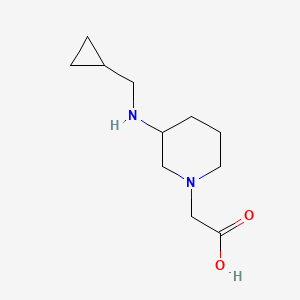


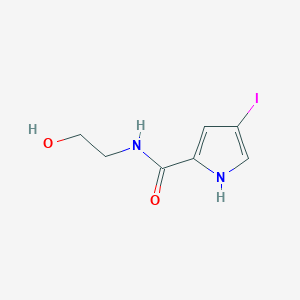
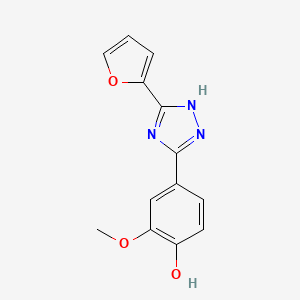
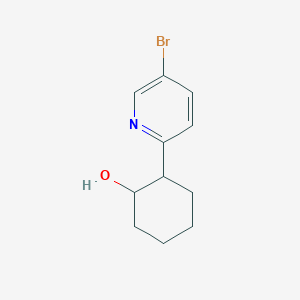

![3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B15057360.png)
